molecular formula C20H18N4O2 B10995672 N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide

N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide

Cat. No.: B10995672
M. Wt: 346.4 g/mol
InChI Key: HLDDENZXRKVTSH-UHFFFAOYSA-N
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Description

N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide is a complex organic compound that features both quinazolinone and indole moieties. These structural motifs are known for their significant biological activities and are often found in pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2-methyl-4-oxoquinazoline with an appropriate indole derivative under controlled conditions. The reaction may involve the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups .

Scientific Research Applications

N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone and indole derivatives, such as:

Uniqueness

What sets N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide apart is its unique combination of quinazolinone and indole moieties. This dual structure may confer enhanced biological activity and specificity compared to compounds containing only one of these motifs .

Biological Activity

N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide is a compound that belongs to the quinazolinone and indole family, which has garnered interest due to its potential biological activities. This article delves into its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of quinazolinone derivatives typically involves the reaction of substituted phenyl prop-2-enamides with various reagents. For instance, a study synthesized a series of N-(2-methyl-4-oxoquinazolin-3(4H)-yl)-3'-(substituted phenyl) prop-2'-enamides, which are structurally related to the target compound. The reaction conditions included the use of ethanol and sodium hydroxide, yielding compounds with notable biological activities .

Antimicrobial Activity

Research indicates that compounds related to quinazolinones exhibit significant antimicrobial properties. For example, derivatives have shown potent activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these derivatives ranged widely, with some exhibiting MIC values as low as 4.69 µM against Bacillus subtilis and 5.64 µM against Staphylococcus aureus .

Table 1: Antimicrobial Activity of Quinazolinone Derivatives

Compound NameBacterial StrainMIC (µM)
Compound ABacillus subtilis4.69
Compound BStaphylococcus aureus5.64
Compound CEscherichia coli8.33
Compound DPseudomonas aeruginosa13.40

Antifungal Activity

In addition to antibacterial properties, these compounds have demonstrated antifungal activity, particularly against Candida albicans and Fusarium oxysporum. The MIC values for antifungal activity were reported between 16.69 µM to 222.31 µM, indicating a broad spectrum of efficacy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Substituents on the phenyl ring and the position of functional groups significantly affect the potency and spectrum of activity:

  • Electron-donating groups generally enhance antimicrobial activity.
  • Hydroxyl substitutions improve inhibitory actions against bacterial strains.
  • Alkyl chain length and branching can also modulate bioactivity.

Case Studies

Several studies have explored the biological effects of similar compounds:

  • Antibacterial Efficacy : A study evaluated a series of quinazolinone derivatives for their antibacterial properties, finding that specific substitutions led to enhanced activity against resistant strains of bacteria .
  • Antifungal Evaluation : Another research effort focused on the antifungal potential of quinazolinone derivatives against plant pathogens, revealing that certain modifications resulted in significantly improved efficacy compared to standard antifungal agents like fluconazole .

Properties

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

N-[2-(2-methyl-4-oxoquinazolin-3-yl)ethyl]-1H-indole-4-carboxamide

InChI

InChI=1S/C20H18N4O2/c1-13-23-18-7-3-2-5-16(18)20(26)24(13)12-11-22-19(25)15-6-4-8-17-14(15)9-10-21-17/h2-10,21H,11-12H2,1H3,(H,22,25)

InChI Key

HLDDENZXRKVTSH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CCNC(=O)C3=C4C=CNC4=CC=C3

Origin of Product

United States

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